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Abstract

MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a
G protein-coupled receptor implicated in a variety of physiological and pathological processes.
This document provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of MRS1186. Detailed experimental protocols
for its synthesis, radioligand binding assays, and functional characterization are presented,
along with a summary of its biological activity and selectivity profile. The underlying signaling
pathways affected by MRS1186 are also elucidated and visualized. This guide is intended to
serve as a valuable resource for researchers and drug development professionals working with
this important pharmacological tool.

Chemical Structure and Physicochemical Properties

MRS1186, with the IUPAC name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-
yl)propanamide, is a synthetic organic compound belonging to the triazoloquinazoline class of
molecules.

Table 1: Chemical and Physicochemical Properties of MRS1186
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Property Value Reference

N-(9-chloro-2-(2-furanyl)[1][2]
IUPAC Name [3]triazolo[1,5-c]quinazolin-5-
yl)propanamide

Molecular Formula C16H12CINsO2 [2]
Molecular Weight 341.75 g/mol [2]
CAS Number 183721-03-1 [2]

CCC(=0)NC1=NC2=C(C=C(C

Canonical SMILES =C2)Cl)C3=N1N=C(N3)C4=C
C=C0O4

Hydrogen Bond Acceptors 5

Hydrogen Bond Donors 1

Rotatable Bonds 2

Topological Polar Surface Area  94.8 A2

LogP (calculated) 3.2

Biological Activity and Selectivity

MRS1186 is a high-affinity antagonist of the human A3 adenosine receptor. Its primary
mechanism of action is the competitive blockade of this receptor, thereby inhibiting the
downstream signaling cascades initiated by the endogenous agonist, adenosine.

Table 2: Pharmacological Profile of MRS1186
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Parameter Receptor Value Species Reference

o Human A3
Ki (inhibition )
Adenosine 7.66 nM Human [1]

constant) Receptor

High for ASAR
over Al, A2A,

Selectivity and A2B Human
adenosine

receptors.

Experimental Protocols
Synthesis of MRS1186

A plausible synthetic route for MRS1186, based on the synthesis of structurally related

triazoloquinazolines, is outlined below.

Experimental Workflow: Synthesis of MRS1186
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Caption: A potential multi-step synthesis pathway for MRS1186.
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Methodology:

o Formation of the Quinazolinone Ring: 2-amino-4-chlorobenzoic acid is reacted with a
suitable reagent, such as formamide, under elevated temperatures to yield the
corresponding 7-chloroquinazolin-4(3H)-one.

» Chlorination: The quinazolinone intermediate is treated with a chlorinating agent, such as
phosphorus oxychloride (POCIs), to produce 4,7-dichloroquinazoline.

» Hydrazinolysis: The 4,7-dichloroquinazoline is reacted with hydrazine hydrate to substitute
the chlorine at the 4-position, yielding 7-chloro-4-hydrazinylquinazoline.

» Triazole Ring Formation: The hydrazinylquinazoline intermediate is then cyclized with furan-
2-carbohydrazide in the presence of a suitable reagent like phosphorus oxychloride to form
the triazolo[1,5-c]quinazoline core.

e Amination: The resulting intermediate is aminated at the 5-position.

e Acylation: The final step involves the acylation of the 5-amino group with propiony! chloride in
the presence of a base to yield MRS1186.

Note: This is a generalized protocol based on the synthesis of similar compounds. Specific
reaction conditions, solvents, and purification methods would need to be optimized.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MRS1186 for
the human A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for determining the binding affinity of MRS1186.
Methodology:

 Membrane Preparation: Membranes are prepared from a cell line stably expressing the
human A3 adenosine receptor (e.g., CHO-hA3AR cells).

 Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of
a suitable radioligand (e.g., [*H]MRE 3008F20, a selective A3AR antagonist) and varying
concentrations of MRS1186.

o Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a
sufficient time to reach binding equilibrium.
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« Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the
membrane-bound radioligand from the free radioligand.

o Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound
radioactivity.

» Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation
counter.

» Data Analysis: The data are analyzed using non-linear regression to determine the I1Cso
value of MRS1186, which is then converted to the inhibition constant (Ki) using the Cheng-
Prusoff equation.

cAMP Functional Assay

This protocol measures the functional antagonist activity of MRS1186 by quantifying its ability
to block agonist-induced inhibition of cyclic AMP (CAMP) production.

Experimental Workflow: cAMP Functional Assay
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Caption: Workflow for the functional characterization of MRS1186.
Methodology:

o Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to
an appropriate density.

e Pre-incubation: The cells are pre-incubated with varying concentrations of MRS1186 for a
specific duration.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15571914?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571914?utm_src=pdf-body
https://www.benchchem.com/product/b15571914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Stimulation: The cells are then stimulated with a fixed concentration of an A3SAR agonist
(e.g., IB-MECA) in the presence of forskolin (to elevate basal cCAMP levels).

e Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

e CAMP Measurement: The concentration of CAMP in the cell lysates is determined using a
commercially available assay kit (e.g., HTRF or ELISA).

o Data Analysis: The data are analyzed to determine the ICso value of MRS1186, representing
the concentration that inhibits 50% of the agonist-induced effect on cCAMP levels.

Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to the Gi/o
family of G proteins. Activation of the ASAR by an agonist leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cCAMP levels. As an antagonist, MRS1186
blocks this signaling cascade.

Signaling Pathway of A3 Adenosine Receptor Antagonism by MRS1186
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Caption: MRS1186 competitively blocks the A3AR, preventing G-protein activation.
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Conclusion

MRS1186 is a valuable pharmacological tool for studying the physiological and pathological
roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable
probe for in vitro and in vivo investigations. The detailed protocols and data presented in this
guide provide a solid foundation for researchers to effectively utilize MRS1186 in their studies
and for drug development professionals to consider its potential as a lead compound for
therapeutic applications. Further research is warranted to fully elucidate its therapeutic
potential in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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